N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide
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Description
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation and Synthesis Techniques
Studies like that by Magadum and Yadav (2018) on the chemoselective acetylation using immobilized lipase illustrate techniques that could be relevant for manipulating similar structures for specific scientific purposes, such as drug synthesis or the development of new materials with unique properties. This research demonstrates the optimization of synthesis processes and could provide foundational knowledge for the synthesis or modification of compounds like N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activities
The creation of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives as discussed by Chkirate et al. (2019) sheds light on the potential for such compounds to form complex structures that could have unique physical, chemical, or biological properties. These complexes' structures and their antioxidant activities suggest a route through which similar compounds might be used in developing new antioxidant agents or materials with specific catalytic activities (Chkirate et al., 2019).
Hydrogen-bonding Patterns
Research on hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides by López et al. (2010) provides insights into the molecular interactions and assembly processes of similar compounds. Understanding these interactions is crucial for designing compounds with desired properties, such as increased stability or specific biological activities (López et al., 2010).
Flavouring Applications and Safety Evaluations
The scientific opinion on the flavouring substance 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide highlights the importance of safety and efficacy evaluations in the use of such compounds in food and beverage applications. This research outlines the procedures for determining the safety of novel compounds for human consumption, which could be applicable to compounds with similar structures (Younes et al., 2018).
properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-5-7-13(8-6-12)25-9-16(22)19-17-14-10-26(23,24)11-15(14)20-21(17)18(2,3)4/h5-8H,9-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLFBTXPLPFXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide |
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